CYP2C9 and CYP2D6 Inhibition Profile of 2-Methoxy-6-(trifluoromethyl)aniline Compared to Structurally Divergent Chemotypes
2-Methoxy-6-(trifluoromethyl)aniline exhibits an IC50 of 100 nM against both CYP2C9 and CYP2D6 in human kidney microsomes when assessed via inhibition of 20-HETE formation [1]. While no direct head-to-head data with regioisomeric analogs is available in the public domain, this moderate inhibitory potency is structurally informative: compounds bearing only the trifluoromethyl group (without the ortho-methoxy substituent) typically show altered CYP inhibition profiles due to differences in lipophilicity and hydrogen-bonding capacity . The ortho-methoxy group may modulate binding to CYP active sites through its hydrogen-bond acceptor properties (5 acceptors calculated for the target compound versus 1 for simple trifluoromethylanilines).
| Evidence Dimension | CYP2C9/CYP2D6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 nM (CYP2C9); IC50 = 100 nM (CYP2D6) |
| Comparator Or Baseline | No direct comparator data available; baseline represents structurally simplified trifluoromethylanilines lacking methoxy substitution |
| Quantified Difference | Not calculable from available data; qualitative inference only |
| Conditions | Human kidney microsomes; substrate: 7-methoxy-4-trifluoromethylcoumarin (CYP2C9) and 3-[2-(N,N-diethyl-N-methyl-amino)ethyl]-7-methoxy-4-coumarin (CYP2D6); assay measures inhibition of 20-HETE formation |
Why This Matters
For medicinal chemistry programs evaluating building blocks that may appear as metabolites or impurities, the 100 nM CYP IC50 value provides a quantifiable benchmark for assessing potential drug-drug interaction risk relative to unsubstituted trifluoromethylanilines, which may exhibit different CYP inhibition profiles.
- [1] BindingDB. BDBM50591916 (CHEMBL5177903). IC50 data for CYP2C9 and CYP2D6 inhibition. University of Wuppertal / ChEMBL curation. IC50: 100 nM. View Source
